N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups. The molecular formula for this compound is , and its molecular weight is approximately 195.31 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine can be explored through various synthetic pathways. For instance, it can be synthesized from 1-ethyl-3,5-dimethylpyrazole through alkylation reactions involving isopropylamine or other amines . The compound may also participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.
Synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves several steps:
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has potential applications in several fields:
Interaction studies involving N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigations into its interaction with metal ions could also reveal its potential as a ligand in coordination complexes .
Several compounds share structural similarities with N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethyl-3-methylpyrazole | Contains one ethyl and one methyl group on the pyrazole ring | Simpler structure; fewer substituents |
3,5-Dimethylpyrazole | Lacks the ethyl substitution on the nitrogen | More basic structure; often used as a reagent |
N,N-Diethylaminoethanol | Contains an ethanol moiety instead of a pyrazole ring | Different functional group; used in different applications |
These compounds illustrate the diversity within the pyrazole family while highlighting the unique structural aspects of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine that may contribute to its distinct biological activities and synthetic utility.